molecular formula C7H8Cl2N2O B3029717 2,4-Dichloro-5-(ethoxymethyl)pyrimidine CAS No. 7627-39-6

2,4-Dichloro-5-(ethoxymethyl)pyrimidine

Cat. No.: B3029717
CAS No.: 7627-39-6
M. Wt: 207.05
InChI Key: RZVUFAWKJMGXSK-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(ethoxymethyl)pyrimidine: is an organic compound with the molecular formula C7H8Cl2N2O . It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at positions 2 and 4, and an ethoxymethyl group at position 5. This compound is primarily used in various chemical syntheses and has applications in the pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-(ethoxymethyl)pyrimidine typically involves the reaction of 2,4-dichloro-5-methylpyrimidine with ethyl iodide. The reaction is carried out in the presence of a base, such as potassium carbonate, under reflux conditions. The general reaction scheme is as follows:

2,4-Dichloro-5-methylpyrimidine+Ethyl iodideThis compound\text{2,4-Dichloro-5-methylpyrimidine} + \text{Ethyl iodide} \rightarrow \text{this compound} 2,4-Dichloro-5-methylpyrimidine+Ethyl iodide→this compound

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves the use of large reactors, controlled temperatures, and continuous monitoring of reaction parameters [3][3].

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-(ethoxymethyl)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under appropriate conditions.

Major Products:

Scientific Research Applications

Chemistry: 2,4-Dichloro-5-(ethoxymethyl)pyrimidine is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of potential pharmaceutical agents. It has been explored for its potential use in the development of antiviral, anticancer, and anti-inflammatory drugs.

Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides and pesticides. Its derivatives have shown efficacy in controlling various agricultural pests .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-(ethoxymethyl)pyrimidine depends on its specific application. In medicinal chemistry, it acts by interacting with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The exact pathways and targets vary depending on the derivative and its intended use. For example, in antiviral applications, it may inhibit viral replication by targeting viral enzymes .

Comparison with Similar Compounds

  • 2,4-Dichloro-5-methylpyrimidine
  • 2,4-Dichloro-5-(methoxymethyl)pyrimidine
  • 2,4-Dichloro-5-(chloromethyl)pyrimidine

Comparison: 2,4-Dichloro-5-(ethoxymethyl)pyrimidine is unique due to the presence of the ethoxymethyl group, which imparts specific chemical properties and reactivity. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in chemical synthesis and industrial processes .

Properties

IUPAC Name

2,4-dichloro-5-(ethoxymethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2O/c1-2-12-4-5-3-10-7(9)11-6(5)8/h3H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVUFAWKJMGXSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CN=C(N=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693758
Record name 2,4-Dichloro-5-(ethoxymethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7627-39-6
Record name 2,4-Dichloro-5-(ethoxymethyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7627-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-5-(ethoxymethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-5-(ethoxymethyl)pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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